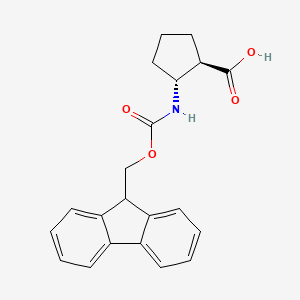

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

Vue d'ensemble

Description

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid is a synthetic organic compound often used in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amino groups during the synthesis of peptides. The cyclopentanecarboxylic acid moiety provides structural rigidity, making it a valuable intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fmoc Protection: The synthesis typically begins with the protection of the amino group using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane.

Cyclopentanecarboxylic Acid Introduction: The next step involves the introduction of the cyclopentanecarboxylic acid moiety. This can be done through a coupling reaction using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group, facilitating its attachment to the protected amino compound.

Industrial Production Methods

Industrial production of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors to handle the reagents and solvents.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Ensuring the product meets the required purity standards through rigorous testing.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the Fmoc group, leading to its removal and the liberation of the free amino group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid derivatives.

Reduction: Free amino compound after Fmoc removal.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Peptide Synthesis: Widely used in the synthesis of peptides due to the Fmoc protecting group, which is easily removed under mild conditions.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biology

Protein Engineering: Utilized in the synthesis of modified peptides and proteins for research purposes.

Enzyme Studies: Helps in the preparation of enzyme substrates and inhibitors.

Medicine

Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.

Diagnostic Tools: Plays a role in the development of diagnostic peptides and probes.

Industry

Biotechnology: Employed in the production of biotechnological products, including enzymes and antibodies.

Pharmaceuticals: Integral in the manufacturing of pharmaceutical intermediates and active ingredients.

Mécanisme D'action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group, allowing for further reactions or the finalization of the peptide structure.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid: Features a cyclobutane ring, offering different steric properties.

Uniqueness

Structural Rigidity: The cyclopentane ring provides a unique rigidity compared to cyclohexane or cyclobutane, influencing the compound’s reactivity and the properties of the peptides synthesized.

Fmoc Group: The presence of the Fmoc group makes it particularly valuable in peptide synthesis due to its stability and ease of removal.

This detailed overview provides a comprehensive understanding of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, covering its preparation, reactions, applications, and comparisons with similar compounds

Activité Biologique

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, commonly known as Fmoc-cycloleucine, is a derivative of cycloleucine that has garnered interest in medicinal chemistry due to its potential applications in drug development and peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.43 g/mol

- CAS Number : 389057-34-5

- Purity : >95%

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Protein Synthesis Inhibition : The compound acts as a competitive inhibitor in peptide synthesis pathways, particularly affecting the incorporation of amino acids into growing peptide chains.

- Cell Signaling Modulation : It has been shown to influence several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibiotic agent.

Case Study 2: Cancer Cell Line Studies

Research involving human cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The study found that treatment with concentrations as low as 10 µM led to a marked increase in apoptotic markers compared to untreated controls.

Propriétés

IUPAC Name |

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLDVIJVCPIJCM-IEBWSBKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573546 | |

| Record name | (1R,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359586-69-9 | |

| Record name | (1R,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.